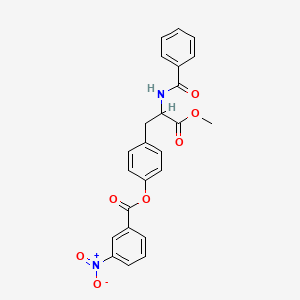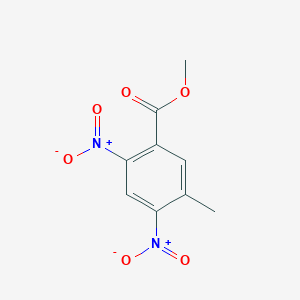
NoName
Overview
Description
NoName is a synthetic compound that has been widely used in scientific research for its unique properties. It is a versatile tool that allows researchers to investigate various biological processes and mechanisms. NoName is a potent and specific inhibitor of a particular enzyme, making it an essential tool for studying its role in different physiological and pathological conditions. In
Mechanism of Action
NoName is a potent and specific inhibitor of a particular enzyme, which plays a crucial role in various physiological and pathological conditions. The enzyme is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. NoName binds to the enzyme's active site, preventing it from carrying out its normal function. This inhibition leads to a decrease in the enzyme's activity, which, in turn, affects the cellular processes it regulates.
Biochemical and Physiological Effects:
NoName's inhibition of the enzyme leads to several biochemical and physiological effects. Inhibition of the enzyme leads to a decrease in the activity of various signaling pathways, which affects cellular processes such as cell proliferation, differentiation, and apoptosis. NoName has also been shown to affect the expression of various genes involved in these processes. Additionally, NoName has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases.
Advantages and Limitations for Lab Experiments
NoName has several advantages for lab experiments. It is a potent and specific inhibitor of a particular enzyme, making it an essential tool for studying its role in different physiological and pathological conditions. NoName's inhibition is reversible, allowing researchers to study the enzyme's function under different conditions. Additionally, NoName has been shown to have low toxicity, making it safe for use in lab experiments.
However, NoName also has some limitations for lab experiments. Its synthesis is a complex process that requires specialized knowledge and skills, making it challenging to obtain. Additionally, NoName's potency and specificity can make it difficult to use in some experimental systems, where off-target effects may occur.
Future Directions
NoName's unique properties make it a valuable tool for scientific research. Several future directions can be explored to further understand its mechanism of action and potential therapeutic applications. Some of these directions include:
1. Investigation of NoName's effect on other cellular processes and signaling pathways.
2. Development of more potent and specific inhibitors of the enzyme.
3. Exploration of NoName's potential as a therapeutic agent for various diseases, such as cancer and inflammation.
4. Investigation of NoName's effect on different cell types and tissues.
5. Development of new experimental systems to study NoName's mechanism of action.
Conclusion:
In conclusion, NoName is a synthetic compound that has been widely used in scientific research for its unique properties. Its potency and specificity make it an essential tool for studying the role of a particular enzyme in various physiological and pathological conditions. NoName's inhibition leads to several biochemical and physiological effects, making it a potential therapeutic agent for various diseases. Despite its limitations, NoName's unique properties make it a valuable tool for scientific research, and several future directions can be explored to further understand its mechanism of action and potential therapeutic applications.
Scientific Research Applications
NoName has been widely used in scientific research for its unique properties. It is a potent and specific inhibitor of a particular enzyme, making it an essential tool for studying its role in different physiological and pathological conditions. Researchers have used NoName to investigate the role of the enzyme in cancer, inflammation, and other diseases. NoName has also been used to study the effect of the enzyme on various cellular processes, such as cell proliferation, differentiation, and apoptosis.
properties
IUPAC Name |
3-[bis(2,6-dimethylphenoxy)phosphoryldiazenyl]-1H-indol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N3O4P/c1-15-9-7-10-16(2)22(15)30-32(29,31-23-17(3)11-8-12-18(23)4)27-26-21-19-13-5-6-14-20(19)25-24(21)28/h5-14,25,28H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPMRBTVDZWTIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OP(=O)(N=NC2=C(NC3=CC=CC=C32)O)OC4=C(C=CC=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N3O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-hydroxy-5-nitro-N-[2-(octadecylthio)ethyl]benzamide](/img/structure/B4289161.png)

![7-bromo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl acetate](/img/structure/B4289171.png)

![(2-phenyl-1,3-oxazole-4,5-diyl)bis(methylene) bis[2-(benzoylamino)-3-(benzylthio)propanoate]](/img/structure/B4289177.png)
![3,3-dimethyl-5-[5-(3-nitrophenyl)-2-furyl]-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B4289198.png)
![4,4'-methylenebis[2-({[5-(4-chlorophenyl)-2-furyl]methylene}amino)phenol]](/img/structure/B4289208.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-pyridin-2-ylacetamide](/img/structure/B4289213.png)
![N-(7-methyl-11H-indeno[1,2-b]quinolin-11-ylidene)cyclohexanamine](/img/structure/B4289218.png)
![(2,6-dimethyl-11H-indeno[1,2-b]quinolin-11-ylidene)phenylamine](/img/structure/B4289224.png)



![2-[(2-hydroxyphenyl)imino]-1,2-diphenylethanone](/img/structure/B4289254.png)